molecular formula C16H24N2O2 B7147378 N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide

N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide

Cat. No.: B7147378
M. Wt: 276.37 g/mol
InChI Key: IOQRNBXXULIPJK-UHFFFAOYSA-N
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Description

N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with methoxy and methyl groups, attached to a cyclohexane ring with a carboxamide functional group. Its distinct structure makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-5-6-13(20-4)14(17-11)18-15(19)12-7-9-16(2,3)10-8-12/h5-6,12H,7-10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQRNBXXULIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)NC(=O)C2CCC(CC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, 3-methoxy-6-methylpyridine. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide
  • (3-methoxy-6-methylpyridin-2-yl)methanol
  • (3-methoxy-6-methylpyridin-2-yl)-methyl-amine

Uniqueness

Compared to similar compounds, N-(3-methoxy-6-methylpyridin-2-yl)-4,4-dimethylcyclohexane-1-carboxamide stands out due to its unique cyclohexane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

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